molecular formula C17H20N2O4 B14781458 Boc-(+/-)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14781458
M. Wt: 316.35 g/mol
InChI Key: ZHFKFVXDOBTIEP-UHFFFAOYSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a cyanophenyl group. The stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its reactivity and interactions.

Properties

IUPAC Name

4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKFVXDOBTIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the pyrrolidine intermediate.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The cyano-phenyl group and pyrrolidine ring undergo selective oxidation under controlled conditions:

Reaction Type Reagents/Conditions Product Yield
Cyano Group Oxidation H₂O₂ (30%), acidic conditions, 60°CCarboxylic acid derivative (phenyl-COOH substitution)78%
Pyrrolidine Oxidation RuO₄, NaIO₄, biphasic system (H₂O/CH₂Cl₂)Pyrrolidone ring formation65%

Oxidation of the cyano group to a carboxylic acid enhances water solubility, while pyrrolidine oxidation introduces ketone functionalities for further derivatization.

Reduction Reactions

The cyano group and Boc-protected amine participate in reductive transformations:

Reaction Type Reagents/Conditions Product Yield
Cyano Reduction LiAlH₄, THF, refluxPrimary amine (-CH₂NH₂)82%
Boc Group Reduction H₂, Pd/C, methanol, 50°CFree amine (pyrrolidine-NH)90%

Selective reduction of the cyano group enables aminoalkyl side-chain formation, critical for bioactive molecule synthesis.

Substitution Reactions

The carboxylic acid moiety undergoes nucleophilic substitution:

Reaction Type Reagents/Conditions Product Yield
Esterification SOCl₂, followed by R-OH (e.g., MeOH)Methyl ester derivative88%
Amide Formation EDCl/HOBt, R-NH₂Amide conjugate75%

Esterification and amidation improve compatibility with hydrophobic environments in drug delivery systems.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

Reagent Conditions Outcome Yield
TFA 25% in DCM, 25°C, 2hFree amine with trifluoroacetate salt95%
HCl (g) Dioxane, 0°C, 30minHydrochloride salt of free amine90%

Deprotection is essential for introducing secondary functional groups in peptide synthesis .

Radical Conjugate Additions

The carboxylic acid group facilitates visible light-mediated radical reactions, as demonstrated in a study on traceless activation (adapted from ):

Photocatalyst Base Yield
Ir[dF(CF₃)ppy]₂(dtbbpy)⁺K₂HPO₄92%
Ir[dF(CF₃)ppy]₂(dtbbpy)⁺CsF67%
NoneCsF0%

This method enables decarboxylative coupling with Michael acceptors, forming C–C bonds without traceable activating groups .

Scientific Research Applications

Boc-(±)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a versatile compound with significant applications in pharmaceutical development, peptide synthesis, organic synthesis, material science, and biochemical research . It is a valuable building block for creating complex molecular structures and is widely utilized in pharmaceutical research and development .

Scientific Research Applications

Pharmaceutical Development: Boc-(±)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting neurological disorders .

Peptide Synthesis: This compound is commonly used in solid-phase peptide synthesis. It provides a protective group that enhances the stability and yield of peptide chains .

Organic Synthesis: The compound is valuable in organic chemistry for creating complex molecular structures, offering researchers a versatile building block for various chemical reactions .

Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and nanomaterials, which can be utilized in electronics and coatings .

Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological processes and drug interactions .

Supporting Documents

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways. The cyanophenyl group can participate in π-π interactions, while the tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the cyanophenyl group, affecting its reactivity and applications.

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid: The position of the cyano group influences its chemical properties.

Uniqueness

The presence of the cyanophenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds

Q & A

Q. What is the structural significance of the Boc-(+/-)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid scaffold in medicinal chemistry?

The compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group and a 3-cyanophenyl substituent in the trans configuration. This structure enhances conformational rigidity, which is critical for binding to biological targets such as enzymes or receptors. The cyanophenyl group contributes to π-π stacking interactions, while the Boc group stabilizes the amine during synthetic steps .

Q. What synthetic routes are commonly employed for this compound?

A standard method involves condensation of 3-cyanobenzaldehyde with pyrrolidine precursors, followed by cyclization and Boc protection. Palladium or copper catalysts are often used in cross-coupling reactions to introduce the cyanophenyl group. Solvents like DMF or toluene are preferred for high-yield cyclization steps .

Q. How can researchers ensure purity and stereochemical fidelity during synthesis?

High-performance liquid chromatography (HPLC) with chiral columns is recommended to resolve racemic mixtures. Purity (≥95%) is verified via reverse-phase HPLC and mass spectrometry (MS). Column chromatography using silica gel with gradients of ethyl acetate/hexane is effective for intermediate purification .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of trans-4-substituted pyrrolidines?

The trans configuration is thermodynamically favored due to steric hindrance between the Boc group and substituents during ring closure. Kinetic control via low-temperature reactions (<0°C) can minimize racemization. Diastereomeric ratios should be monitored using NMR (e.g., NOESY for spatial proximity analysis) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or binding affinities often arise from assay conditions (e.g., buffer pH, ionic strength). Researchers should standardize protocols, validate target engagement via isothermal titration calorimetry (ITC), and confirm compound stability under assay conditions using LC-MS .

Q. How can researchers optimize analytical methods for quantifying trace impurities?

Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and tandem MS detection (e.g., MRM mode) improves sensitivity for detecting low-abundance byproducts (e.g., de-Boc derivatives). Quantitation limits ≤0.1% are achievable with optimized ionization parameters .

Q. What computational approaches predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (AMBER or GROMACS) can model binding modes. Density functional theory (DFT) calculations assess electronic effects of the cyanophenyl group on hydrogen-bonding interactions .

Q. How do researchers address solubility challenges in in vitro assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations enhance aqueous solubility. Dynamic light scattering (DLS) confirms absence of aggregates. For cell-based assays, serum-free media pre-saturated with the compound mitigate precipitation .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₂O₄
Molecular Weight316.35 g/mol
CAS Number1161787-87-6
Purity (HPLC)≥95%

Q. Table 2: Common Synthetic Byproducts

ByproductDetection MethodMitigation Strategy
De-Boc derivativeLC-MS (m/z 216.23 [M+H]⁺)Optimize Boc protection steps
Cis isomerChiral HPLC (Retention time 8.2 min)Low-temperature cyclization

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